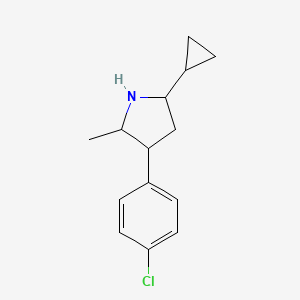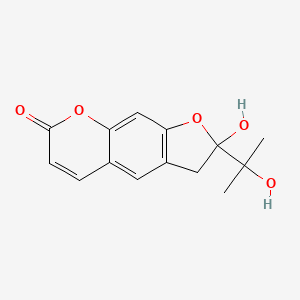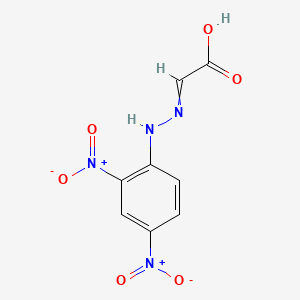
Glyoxylate 2,4-dinitrophenylhydrazone
Descripción general
Descripción
Synthesis Analysis
The synthesis of GDNPH involves a condensation reaction where 2 moles of glyoxylate yield 1 mole each of tartronic semi-aldehyde and carbon dioxide . The tartronic semi-aldehyde thus formed is afterwards reduced to glyceric acid .
Molecular Structure Analysis
The molecular structure of GDNPH was determined through spectroscopic techniques . Density Functional Theory (DFT) calculations were carried out to investigate the electronic and molecular structures . The computational data obtained from 1H NMR calculations were quite compatible with the experimental results .
Chemical Reactions Analysis
GDNPH readily reacts with carbonyls in acidic conditions to form a 2,4-dinitrophenylhydrazone derivative . The reaction proceeds through a nucleophilic addition to the carbonyl moiety, followed by elimination of water to form hydrazone .
Physical And Chemical Properties Analysis
GDNPH is a yellow crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. The molecular weight of GDNPH is 254.16 g/mol.
Aplicaciones Científicas De Investigación
Analysis of Glyoxylate in Biological Samples : Glyoxylate 2,4-dinitrophenylhydrazone is used in high-performance liquid chromatographic methods for determining glyoxylate in biological samples, such as rat liver. This method involves converting alpha-keto acids to their corresponding 2,4-dinitrophenylhydrazones (Funai & Ichiyama, 1986).
Studying Bacterial Metabolism : This compound is utilized in research on bacterial metabolism. For example, in studies involving Pseudomonas sp., glyoxylate 2,4-dinitrophenylhydrazone is formed during the oxidation of certain compounds, indicating its role in understanding microbial degradation processes (Gamar & Gaunt, 1971).
Thin-Layer Chromatography : It's used in thin-layer chromatography for the separation and identification of keto acids, which are important in various metabolic processes. This application is significant in analytical biochemistry for studying metabolic intermediates (Berlet, 1968).
Research in Dermatology : Glyoxylate 2,4-dinitrophenylhydrazone has been used in dermatological research, particularly in studying metabolic pathways like the glyoxylate shunt in mammalian skin (Brown & Box, 1968).
Carbohydrate Analysis : In the field of carbohydrate chemistry, it's used for the periodate oxidation analysis of carbohydrates. This application is crucial for elucidating the structures of carbohydrates (Honda & Kakehi, 1978).
Research on Radiation Sensitizers : It has been identified as a product in the fragmentation of reduced 2-nitroimidazole radiosensitizers, indicating its role in radiation oncology research (Raleigh & Liu, 1984).
Anticancer Research : Glyoxylate 2,4-dinitrophenylhydrazone derivatives are studied for their anticancer properties. This includes the development and testing of various analogs for enhanced anticancer activity (Morgan et al., 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2,4-dinitrophenyl)hydrazinylidene]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O6/c13-8(14)4-9-10-6-2-1-5(11(15)16)3-7(6)12(17)18/h1-4,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIUGEKEJZNTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953550 | |
| Record name | [2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyoxylate 2,4-dinitrophenylhydrazone | |
CAS RN |
3158-42-7 | |
| Record name | Glyoxylate 2,4-dinitrophenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-(5,6-Dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1200106.png)
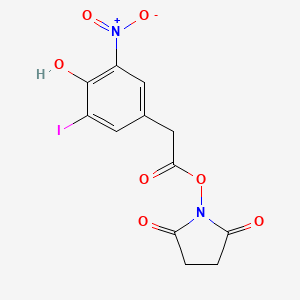
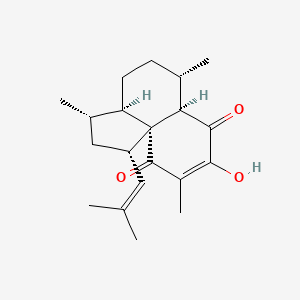
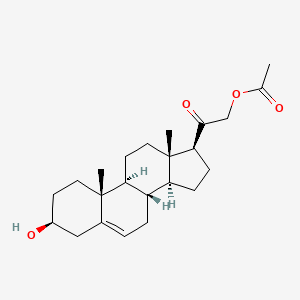
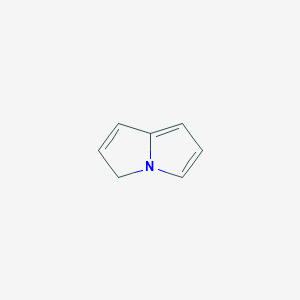

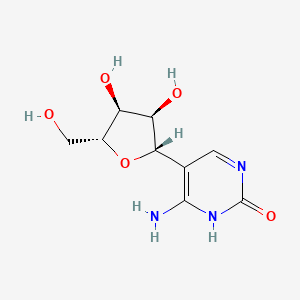

![Acetamide, N-[2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-2-iodo-](/img/structure/B1200122.png)
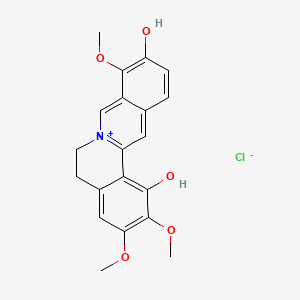
![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)
